molecular formula C8H7FI2O B14057909 1,2-Diiodo-5-ethoxy-3-fluorobenzene

1,2-Diiodo-5-ethoxy-3-fluorobenzene

Katalognummer: B14057909
Molekulargewicht: 391.95 g/mol
InChI-Schlüssel: JTRZLWPSWWLPLX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,2-Diiodo-5-ethoxy-3-fluorobenzene is an organic compound with the molecular formula C8H7FI2O and a molecular weight of 391.95 g/mol This compound is characterized by the presence of two iodine atoms, one ethoxy group, and one fluorine atom attached to a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,2-Diiodo-5-ethoxy-3-fluorobenzene typically involves the iodination of a precursor compound. One common method involves the reaction of 1-ethoxy-3-fluorobenzene with iodine in the presence of an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is carried out under controlled conditions to ensure the selective introduction of iodine atoms at the desired positions on the benzene ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process. Safety measures are crucial due to the handling of iodine and other reactive chemicals.

Analyse Chemischer Reaktionen

Types of Reactions

1,2-Diiodo-5-ethoxy-3-fluorobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions to form more complex aromatic compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield compounds with different functional groups replacing the iodine atoms, while oxidation and reduction can lead to the formation of various oxidized or reduced derivatives .

Wissenschaftliche Forschungsanwendungen

1,2-Diiodo-5-ethoxy-3-fluorobenzene has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1,2-Diiodo-5-ethoxy-3-fluorobenzene involves its interaction with specific molecular targets and pathways. The presence of iodine and fluorine atoms can influence the compound’s reactivity and binding affinity to various biological molecules. The ethoxy group can also play a role in modulating the compound’s solubility and overall chemical behavior .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1,2-Diiodo-3-fluorobenzene: Lacks the ethoxy group, which can affect its reactivity and applications.

    1,2-Diiodo-5-methoxy-3-fluorobenzene: Similar structure but with a methoxy group instead of an ethoxy group.

    1,2-Diiodo-4-ethoxy-3-fluorobenzene: Different position of the ethoxy group on the benzene ring.

Uniqueness

1,2-Diiodo-5-ethoxy-3-fluorobenzene is unique due to the specific arrangement of its substituents, which can influence its chemical properties and reactivity. The presence of both iodine and fluorine atoms, along with the ethoxy group, makes it a versatile compound for various applications in research and industry .

Eigenschaften

Molekularformel

C8H7FI2O

Molekulargewicht

391.95 g/mol

IUPAC-Name

5-ethoxy-1-fluoro-2,3-diiodobenzene

InChI

InChI=1S/C8H7FI2O/c1-2-12-5-3-6(9)8(11)7(10)4-5/h3-4H,2H2,1H3

InChI-Schlüssel

JTRZLWPSWWLPLX-UHFFFAOYSA-N

Kanonische SMILES

CCOC1=CC(=C(C(=C1)I)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.